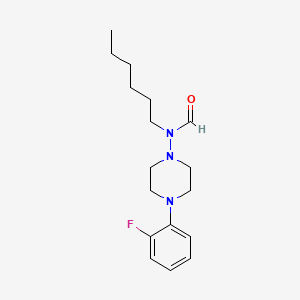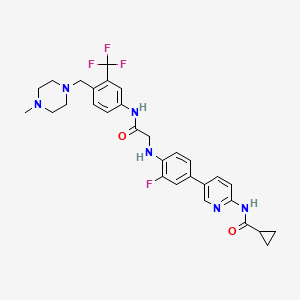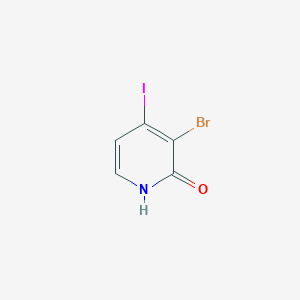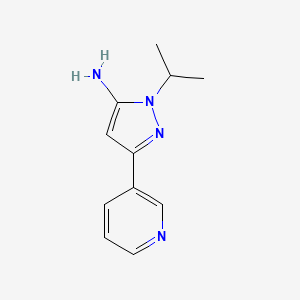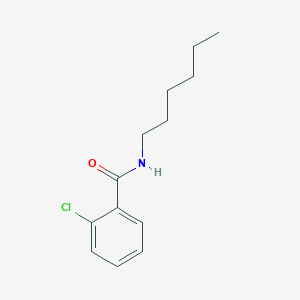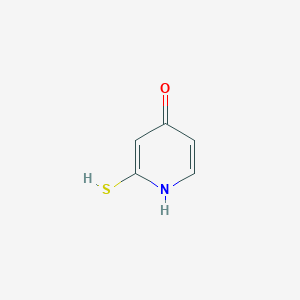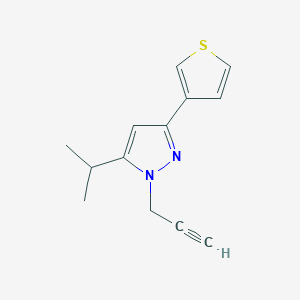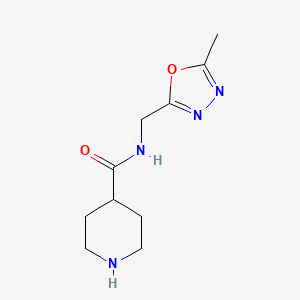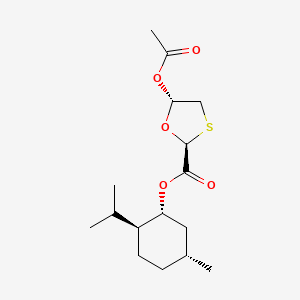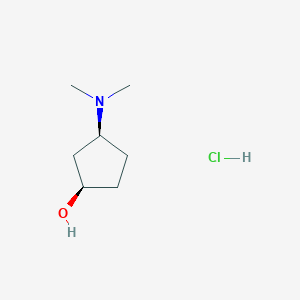![molecular formula C6H3ClFN3O B13346953 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoropyrrole and 2-chloropyrimidine.
Cu-Mediated Difluoroacetate Addition: A safe, copper-mediated difluoroacetate addition to vinyl TMS is performed.
Selective Formylation: The 3-fluoropyrrole undergoes selective formylation.
Sequential Imination and Cyclization: Sequential imine formation followed by cyclization to the triazine core is carried out.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Cu-Mediated Reactions: Utilizing copper-mediated reactions for high selectivity and yield.
High-Temperature Cyclization: Employing high-temperature conditions for the cyclization steps to ensure complete conversion.
Chemical Reactions Analysis
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound readily undergoes nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves:
Comparison with Similar Compounds
2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:
5-Fluoropyrrolo[2,1-f][1,2,4]triazine: Similar structure but lacks the chloro substituent, leading to different reactivity and biological activity.
2-Chloro-5-fluoropyrimidine: Shares the chloro and fluoro substituents but has a different core structure, resulting in distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H3ClFN3O |
|---|---|
Molecular Weight |
187.56 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H3ClFN3O/c7-6-9-5(12)4-3(8)1-2-11(4)10-6/h1-2H,(H,9,10,12) |
InChI Key |
DHKCPWOLBDHNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1F)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


